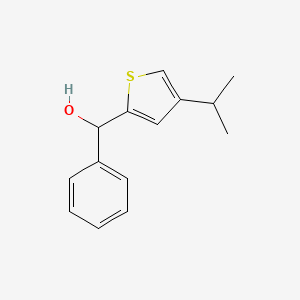
(4-Isopropylthiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both isopropyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-isopropylthiophene with benzaldehyde in the presence of a reducing agent. One common method is the Grignard reaction, where 4-isopropylthiophene is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isopropylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the reduced thiophene derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
(4-Isopropylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Isopropylphenyl)methanol: Similar structure but lacks the thiophene ring.
(4-Methylthiophen-2-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(4-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both the isopropyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16OS |
|---|---|
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
phenyl-(4-propan-2-ylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-13(16-9-12)14(15)11-6-4-3-5-7-11/h3-10,14-15H,1-2H3 |
InChI-Schlüssel |
CZXDXHXDZXFNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


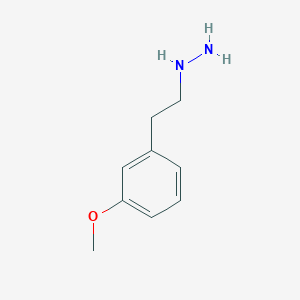
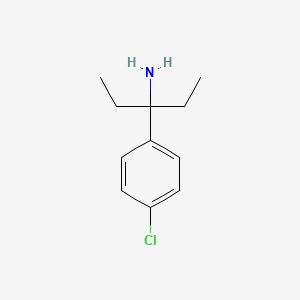
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
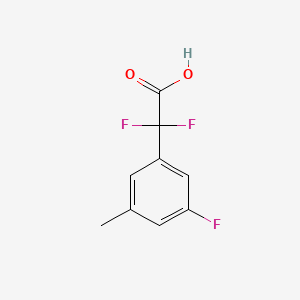

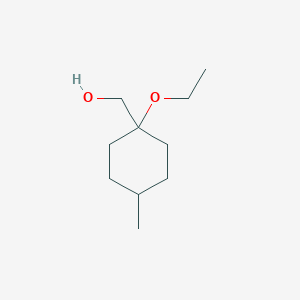
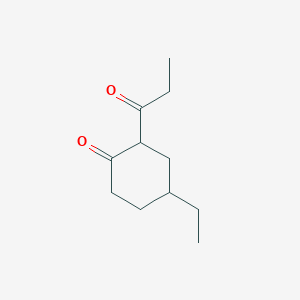
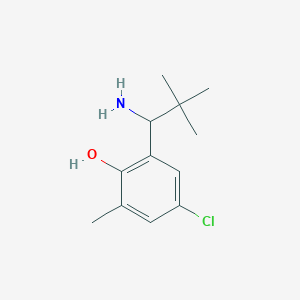
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
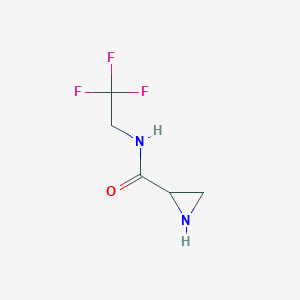
amine](/img/structure/B13079853.png)
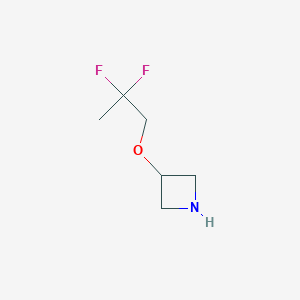
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
